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Introduction
Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often leading to

treatment failure. A primary mechanism behind MDR is the overexpression of ATP-binding

cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively efflux

chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and

efficacy. Chelidonine, a major isoquinoline alkaloid isolated from Chelidonium majus (greater

celandine), has emerged as a promising agent to combat MDR in various cancer cell lines.[1]

[2][3] This document provides detailed application notes and protocols for researchers

investigating the potential of chelidonine to reverse multidrug resistance and induce apoptosis

in cancer cells.

Chelidonine's anti-cancer properties are attributed to its ability to modulate multiple cellular

mechanisms. It has been shown to inhibit the function of ABC transporters, downregulate the

expression of genes involved in drug metabolism, and induce apoptosis through various

signaling pathways.[1][2] These multifaceted effects make chelidonine a compelling candidate

for further investigation as a standalone therapy or as an adjuvant to conventional

chemotherapy in MDR cancers.
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The following tables summarize the quantitative data on the effects of chelidonine on various

multidrug-resistant cancer cell lines.

Table 1: Cytotoxicity of Chelidonine and its Effect on Doxorubicin Resistance

Cell Line Drug
IC50 (µM)
without
Chelidonine

IC50 (µM)
with
Chelidonine

Fold
Reversal of
Resistance

Reference

Caco-2

(colon

adenocarcino

ma)

Doxorubicin - - Reversed

CEM/ADR50

00 (leukemia)
Doxorubicin - - Reversed

HLaC79-Tax

(paclitaxel-

resistant

HNSCC)

Paclitaxel - -
No significant

reversal

HepG2

(hepatocellul

ar carcinoma)

- 12 (LD50) - -

BxPC-3

(pancreatic

cancer)

Chelidonine
~1.0 (after

24h)
- -

MIA PaCa-2

(pancreatic

cancer)

Chelidonine
<1.0 (after

24h)
- -

Note: Specific IC50 values for doxorubicin with and without chelidonine were not consistently

available in the abstracts. The term "Reversed" indicates that the studies reported a significant

decrease in doxorubicin resistance.

Table 2: Molecular Effects of Chelidonine on MDR-Related Genes and Proteins
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Cell Line Treatment
Target
Gene/Protein

Effect Reference

Caco-2

50 µM

Chelidonine

(48h)

P-gp/MDR1

(mRNA)
Decrease

Caco-2

50 µM

Chelidonine

(48h)

MRP1 (mRNA) Decrease

Caco-2

50 µM

Chelidonine

(48h)

BCRP (mRNA) Decrease

Caco-2

50 µM

Chelidonine

(48h)

CYP3A4 (mRNA) Decrease

Caco-2

50 µM

Chelidonine

(48h)

GST (mRNA) Decrease

Caco-2

50 µM

Chelidonine

(48h)

Caspase-3

(mRNA)
Increase

Caco-2

50 µM

Chelidonine

(48h)

Caspase-8

(mRNA)
Increase

HLaC79-Tax,

Hep2-Tax

(HNSCC)

Chelidonine MDR1 Upregulation

HepG2 Chelidonine P-gp Upregulation

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways

affected by chelidonine and a general experimental workflow for its investigation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b3420816?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3420816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chelidonine

ABC Transporters
(P-gp, MRP1, BCRP)

Inhibits Activity &
Decreases Expression

Drug Metabolizing Enzymes
(CYP3A4, GST)

Inhibits Activity &
Decreases Expression

Drug Efflux

Drug Inactivation

Increased Intracellular
Drug Concentration

Increased
Chemosensitivity

Click to download full resolution via product page

Caption: Mechanism of MDR Reversal by Chelidonine.
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Caption: Apoptosis Induction Pathway by Chelidonine.
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Caption: General Experimental Workflow.

Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of chelidonine
on MDR cancer cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of chelidonine and its ability to sensitize

MDR cells to a chemotherapeutic agent.

Materials:

MDR and parental (sensitive) cancer cell lines

Complete cell culture medium (e.g., DMEM, RPMI-1640)
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Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Trypsin-EDTA

Phosphate Buffered Saline (PBS)

Chelidonine (stock solution in DMSO)

Chemotherapeutic agent (e.g., Doxorubicin)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (cell culture grade)

96-well plates

Microplate reader

Procedure:

Cell Seeding:

Culture cells to ~80% confluency.

Trypsinize and resuspend cells in complete medium.

Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL.

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

Treatment:

Prepare serial dilutions of chelidonine and the chemotherapeutic agent in culture

medium.
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For chemosensitization experiments, prepare combinations of a fixed concentration of

chelidonine with varying concentrations of the chemotherapeutic agent.

Remove the medium from the wells and add 100 µL of the drug-containing medium.

Include vehicle controls (medium with DMSO, concentration not exceeding 0.1%).

Incubate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

MTT Addition and Incubation:

Add 20 µL of MTT solution (5 mg/mL) to each well.

Incubate for 4 hours at 37°C in a 5% CO₂ incubator, protected from light.

Formazan Solubilization:

Carefully remove the medium from each well without disturbing the formazan crystals.

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

Absorbance Measurement:

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%)

using a dose-response curve fitting software.

Calculate the fold reversal of resistance by dividing the IC50 of the chemotherapeutic

agent alone by the IC50 of the chemotherapeutic agent in the presence of chelidonine.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium
Iodide Staining)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b3420816?utm_src=pdf-body
https://www.benchchem.com/product/b3420816?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3420816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is for quantifying the induction of apoptosis by chelidonine.

Materials:

6-well plates

Chelidonine-treated and control cells

Annexin V-FITC Apoptosis Detection Kit

Binding Buffer (provided in the kit)

Propidium Iodide (PI) solution (provided in the kit)

Flow cytometer

Procedure:

Cell Seeding and Treatment:

Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end

of the experiment.

Allow cells to attach overnight.

Treat cells with the desired concentrations of chelidonine for 24 to 48 hours.

Cell Harvesting:

Collect both adherent and floating cells. For adherent cells, wash with PBS and detach

using trypsin-EDTA.

Centrifuge the cell suspension at 300 x g for 5 minutes.

Wash the cell pellet twice with cold PBS.

Staining:

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
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Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry Analysis:

Analyze the cells by flow cytometry within 1 hour of staining.

Use FITC signal detector (FL1) for Annexin V and PI signal detector (FL2 or FL3).

Gate the cell population to exclude debris.

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic

(Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3: Western Blot Analysis for MDR and
Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of proteins such as P-gp,

caspases, and Bcl-2 family members.

Materials:

Chelidonine-treated and control cells

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels

PVDF or nitrocellulose membranes

Transfer buffer

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b3420816?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3420816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies (e.g., anti-P-gp, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Protein Extraction:

Treat cells with chelidonine as desired.

Wash cells with cold PBS and lyse them in RIPA buffer.

Incubate on ice for 30 minutes, vortexing occasionally.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant containing the protein lysate.

Protein Quantification:

Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

SDS-PAGE and Protein Transfer:

Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5

minutes.

Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins

by size.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:
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Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at

4°C with gentle agitation.

Wash the membrane three times with TBST for 10 minutes each.

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking

buffer) for 1 hour at room temperature.

Wash the membrane three times with TBST for 10 minutes each.

Detection:

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

Capture the chemiluminescent signal using an imaging system.

Analysis:

Quantify the band intensities using densitometry software.

Normalize the expression of the target protein to a loading control (e.g., β-actin).

Conclusion
Chelidonine demonstrates significant potential in overcoming multidrug resistance in various

cancer cell lines, primarily by inhibiting ABC transporters and inducing apoptosis. The provided

data and protocols offer a framework for researchers to further explore the mechanisms of

action of chelidonine and evaluate its therapeutic efficacy. However, it is important to note that

the effects of chelidonine can be cell-type specific, as some studies have reported an

upregulation of MDR1 in certain cancer cell lines following treatment. Therefore, thorough

investigation across a panel of relevant MDR cancer models is crucial for a comprehensive

understanding of its potential and limitations in cancer therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b3420816?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/233913967_Modulation_of_multidrug_resistance_in_cancer_cells_by_chelidonine_and_Chelidonium_majus_alkaloids
https://pubmed.ncbi.nlm.nih.gov/23238299/
https://pubmed.ncbi.nlm.nih.gov/23238299/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10093986/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10093986/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10093986/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10093986/
https://www.benchchem.com/product/b3420816#application-of-chelidonine-in-multidrug-resistant-cancer-cell-lines
https://www.benchchem.com/product/b3420816#application-of-chelidonine-in-multidrug-resistant-cancer-cell-lines
https://www.benchchem.com/product/b3420816#application-of-chelidonine-in-multidrug-resistant-cancer-cell-lines
https://www.benchchem.com/product/b3420816#application-of-chelidonine-in-multidrug-resistant-cancer-cell-lines
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3420816?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3420816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3420816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

